molecular formula C10H6Br2N4O B14911855 1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide

1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide

Cat. No.: B14911855
M. Wt: 357.99 g/mol
InChI Key: NZWOFTGBAKFSPR-UHFFFAOYSA-N
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Description

1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide is a chemical compound with the molecular formula C10H6Br2N4O and a molecular weight of 357.99 g/mol This compound is characterized by the presence of two bromopyridine groups attached to a diazene 1-oxide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide typically involves the reaction of 5-bromopyridine derivatives with diazene compounds under controlled conditions. One common method involves the use of 5-bromopyridine-2-amine as a starting material, which is then reacted with nitrosyl chloride (NOCl) to form the desired diazene 1-oxide compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups into the pyridine rings .

Mechanism of Action

The mechanism of action of 1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide involves its interaction with molecular targets through its diazene 1-oxide and bromopyridine groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Properties

Molecular Formula

C10H6Br2N4O

Molecular Weight

357.99 g/mol

IUPAC Name

(5-bromopyridin-2-yl)-(5-bromopyridin-2-yl)imino-oxidoazanium

InChI

InChI=1S/C10H6Br2N4O/c11-7-1-3-9(13-5-7)15-16(17)10-4-2-8(12)6-14-10/h1-6H

InChI Key

NZWOFTGBAKFSPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)N=[N+](C2=NC=C(C=C2)Br)[O-]

Origin of Product

United States

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